4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Overview
Description
4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, an azetidine ring, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, including the formation of the azetidine and thiolane rings, followed by their attachment to the pyridine ring. The final step involves coupling the azetidine-thiolane intermediate with a pyridine derivative under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the azetidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The azetidine and thiolane rings can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one
- 1-(tert-butoxycarbonyl)azetidin-3-yl derivatives
Uniqueness
4-{[1-(thiolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to the presence of both azetidine and thiolane rings, which are not commonly found together in a single molecule. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-(thiolan-3-yl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c14-13(17)12-5-10(1-3-15-12)18-11-6-16(7-11)9-2-4-19-8-9/h1,3,5,9,11H,2,4,6-8H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWAJLREGHCXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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